molecular formula C15H12N4O4S3 B15108422 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide

Cat. No.: B15108422
M. Wt: 408.5 g/mol
InChI Key: RFMLWZZKVCEADG-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazolidinone ring and a thiadiazole ring, both of which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves multiple steps. One common route starts with the reaction of substituted benzoic acid with thionyl chloride to form an acyl chloride, which is then reacted with hydrazine to form a hydrazide. This hydrazide is further reacted with ammonium thiocyanate and a strong acid to form the thiadiazole ring . The thiazolidinone ring is formed by reacting thioglycolic acid with an appropriate aldehyde or ketone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C15H12N4O4S3

Molecular Weight

408.5 g/mol

IUPAC Name

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C15H12N4O4S3/c20-9(8-4-2-1-3-5-8)7-24-15-19-18-13(26-15)16-11(21)6-10-12(22)17-14(23)25-10/h1-5,10H,6-7H2,(H,16,18,21)(H,17,22,23)

InChI Key

RFMLWZZKVCEADG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)CC3C(=O)NC(=O)S3

Origin of Product

United States

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